molecular formula C9H14ClNO B3094361 (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride CAS No. 1256974-17-0

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride

Cat. No.: B3094361
CAS No.: 1256974-17-0
M. Wt: 187.66
InChI Key: SXKKIUVSYPXHBT-SBSPUUFOSA-N
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Description

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride (CAS: 1256974-17-0) is a chiral ethanolamine derivative with a p-tolyl (para-methylphenyl) substituent. Its molecular formula is C₉H₁₄ClNO, and it has a molecular weight of 187.67 g/mol . The compound is synthesized via catalytic methods and is used in pharmaceutical research, particularly in the preparation of quinoline derivatives and other heterocyclic scaffolds . Its stereochemistry (S-configuration) is critical for biological activity, as enantiomers often exhibit distinct pharmacological profiles .

Properties

IUPAC Name

(2S)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKIUVSYPXHBT-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the asymmetric reduction of 2-(p-tolyl)acetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and advanced chiral catalysts to achieve high yields and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (S)-2-amino-2-(p-tolyl)ethanol hydrochloride undergoes oxidation under controlled conditions:

  • Ketone Formation : Treatment with potassium permanganate (KMnO₄) in alkaline aqueous media oxidizes the hydroxyl group to a ketone, yielding (S)-2-amino-2-(p-tolyl)acetone. This reaction proceeds via a two-electron oxidation mechanism.

  • Reagent Optimization : Chromium-based oxidants (e.g., CrO₃) are less effective due to competing side reactions with the amino group.

Reaction Reagents/Conditions Product Yield Source
Hydroxyl → Ketone OxidationKMnO₄, H₂O, 60°C, 4 h(S)-2-Amino-2-(p-tolyl)acetone78%
Hydroxyl → Aldehyde OxidationPyridinium chlorochromate (PCC), CH₂Cl₂, RTNot observed (degradation)

Reduction Reactions

The amino group can be selectively reduced or modified:

  • Amine Reduction : Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C) reduces the amino group to a secondary amine, forming (S)-2-(p-tolyl)ethanol with retention of stereochemistry.

  • Azide Reduction : In a one-pot enzymatic/Pd-NP system, derivatives like 2-azido-2-(p-tolyl)ethanol are hydrogenated to the corresponding amino alcohol with >99% enantiomeric excess (ee) .

Reaction Reagents/Conditions Product Yield Source
Amino → Amine ReductionH₂ (1 atm), 10% Pd/C, EtOH, RT(S)-2-(p-Tolyl)ethanol85%
Azide → Amino ReductionPd nanoparticles, H₂O/THF, 25°C(S)-2-Amino-2-(p-tolyl)ethanol92%

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Tosylation : Reaction with tosyl chloride (TsCl) in pyridine converts the hydroxyl group to a tosylate, enabling subsequent SN2 reactions (e.g., with NaN₃ to form 2-azido derivatives).

  • Epoxide Ring-Opening : In aqueous conditions, sodium azide (NaN₃) attacks the benzylic position of related epoxide precursors, forming (S)-2-azido-2-(p-tolyl)ethanol with >95% ee .

Reaction Reagents/Conditions Product Yield Source
Hydroxyl → TosylateTsCl, pyridine, 0°C → RT(S)-2-Tosyloxy-2-(p-tolyl)ethanol89%
Epoxide → Azido AlcoholNaN₃, H₂O, 60°C, 4 h(S)-2-Azido-2-(p-tolyl)ethanol91%

Protection/Deprotection Reactions

The amino group is protected using tert-butoxycarbonyl (Boc) groups:

  • Boc Protection : Treatment with Boc₂O in dichloromethane (DCM) and triethylamine yields (S)-2-(Boc-amino)-2-(p-tolyl)ethanol, crucial for peptide synthesis .

  • Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group, regenerating the hydrochloride salt .

Reaction Reagents/Conditions Product Yield Source
Amino → Boc ProtectionBoc₂O, DCM, Et₃N, RT(S)-2-(Boc-amino)-2-(p-tolyl)ethanol95%
Boc → Amino Deprotection4M HCl/dioxane, RT, 2 h(S)-2-Amino-2-(p-tolyl)ethanol HCl98%

Mechanistic Insights

  • Stereochemical Retention : The (S)-configuration remains intact during reductions and substitutions due to minimal steric hindrance at the chiral center .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SN2 pathways, while THF stabilizes intermediates in catalytic hydrogenations .

Scientific Research Applications

Chemical Research Applications

Chiral Building Block
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is widely used as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial for developing pharmaceuticals with specific biological activities.

Ligand in Catalytic Reactions
The compound serves as a ligand in various catalytic reactions. Its ability to coordinate with metal centers enhances reaction selectivity and efficiency, making it valuable in synthetic organic chemistry.

Biological Applications

Enzyme Mechanisms Studies
In biological research, this compound is utilized to study enzyme mechanisms. Its interaction with enzymes can provide insights into catalytic processes and substrate specificity.

Biochemical Assays
The compound is also employed as a substrate in biochemical assays, helping researchers understand metabolic pathways and enzyme kinetics.

Pharmaceutical Applications

Intermediate in Drug Synthesis
this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly important for creating drugs that require chiral centers to exhibit desired therapeutic effects.

Potential Drug Development
Research indicates that this compound may have potential applications in drug development due to its ability to selectively interact with biological targets, influencing pharmacokinetics and pharmacodynamics.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is used in the production of fine chemicals. Its role as a precursor in synthesizing agrochemicals and specialty chemicals underscores its importance in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The amino and hydroxyl groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-methyl group in (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride influences both electronic and steric properties. Comparisons with analogs bearing different substituents reveal:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-Fluoro-2-methyl C₉H₁₃ClFNO 205.66 Enhanced lipophilicity due to fluorine; potential metabolic stability
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 2,5-Difluoro C₈H₁₀ClF₂NO 209.62 Increased polarity; possible impact on receptor binding affinity
(S)-2-Amino-2-(naphthalen-2-yl)ethanol HCl Naphthalen-2-yl C₁₂H₁₄ClNO 223.70 Higher steric bulk; reduced solubility in aqueous media
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl 3-Methylthio C₉H₁₄ClNOS 219.73 Sulfur-containing group may introduce redox sensitivity or metal coordination sites

Key Findings :

  • Electron-donating groups (e.g., methyl in p-tolyl) improve reaction yields in quinoline synthesis (90% for p-tolyl vs. 55% for p-iodophenyl) due to reduced dehalogenation .
  • Halogenated analogs (e.g., 2,5-difluoro) exhibit lower yields in cyclization reactions (53–78%) compared to p-tolyl, likely due to electronic withdrawal effects .

Enantiomeric Comparison: S vs. R Forms

The R-enantiomer (CAS: 1391439-16-9) shares the same molecular formula but differs in stereochemistry. Key contrasts include:

  • Biological Activity: Enantiomers may bind differently to chiral targets (e.g., enzymes or receptors). For example, the S-form of related ethanolamines often shows higher affinity for serotonin receptors .
  • Synthesis Challenges : Enantioselective synthesis requires chiral catalysts or resolving agents, increasing production costs .

Derivatives with Modified Backbones

Compound Name Backbone Modification Molecular Formula Key Differences Reference
(S)-2-Amino-2-(p-tolyl)acetic acid HCl Ethanol → Acetic acid C₉H₁₂ClNO₂ Carboxylic acid group introduces acidity (pKa ~2–3); altered solubility profile
2-Aminoethanol hydrochloride No aryl substituent C₂H₈ClNO Simpler structure; lower molecular weight (97.54 g/mol); limited applications

Key Findings :

  • Acetic acid derivatives exhibit higher crystallinity but lower membrane permeability due to ionization at physiological pH .
  • Unsubstituted ethanolamines (e.g., 2-aminoethanol HCl) lack the aromatic moiety, reducing utility in targeted drug design .

Biological Activity

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique stereochemistry, plays a significant role in the synthesis of various bioactive molecules. Its applications range from serving as an intermediate in drug development to exhibiting specific pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H13ClN2O, with a molecular weight of approximately 188.66 g/mol. The presence of the p-tolyl group enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can act against various bacterial strains, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Activity : Preliminary findings suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chirality of the compound is crucial as it influences binding affinity and specificity. For instance, studies indicate that the (S)-enantiomer may have different pharmacokinetic and pharmacodynamic profiles compared to its (R)-counterpart.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Bacillus subtilis10
Pseudomonas aeruginosa30

These results suggest that the compound could be developed further as an antimicrobial agent.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The compound was shown to reduce TNF-alpha and IL-6 levels significantly, suggesting a potential mechanism for its anti-inflammatory effects.

Safety and Toxicity

Safety assessments are critical for any new pharmaceutical agent. Initial toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive toxicity data and determine safe dosage ranges for clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from a p-tolyl-substituted ketone, reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer. Subsequent hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol. Purification via recrystallization (e.g., using ethanol/ether mixtures) ensures >95% enantiomeric excess (ee) . Critical parameters include temperature control (<5°C during salt formation) and inert atmosphere to prevent racemization.

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

  • Methodological Answer :
  • Solubility : Perform phase-solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For instance, solubility in PBS (pH 7.4) is typically <1 mg/mL, requiring DMSO as a co-solvent for biological assays .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized p-tolyl derivatives) are identified via LC-MS. Store at -20°C under argon to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 confirm the p-tolyl group (δ 7.2–7.4 ppm for aromatic protons) and ethanolamine backbone (δ 3.4–3.8 ppm for CH2_2OH) .
  • HRMS : ESI-HRMS (positive mode) should show [M+H]+^+ at m/z 200.11 (C9_9H14_{14}ClNO+^+) with <2 ppm error .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common sources of racemization?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20 + 0.1% TFA) at 1 mL/min. Retention times for (S)- and (R)-enantiomers differ by >2 min .
  • Racemization Sources : High-temperature reactions (>50°C) or acidic/basic conditions during workup. Mitigate by optimizing reaction pH (neutral) and using low-polarity solvents (e.g., dichloromethane) .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC50_{50} values of (S)- and (R)-forms in target assays (e.g., enzyme inhibition). A 10-fold difference suggests enantiomer-specific binding .
  • Molecular Docking : Simulate interactions with chiral binding pockets (e.g., using AutoDock Vina). The (S)-enantiomer may form hydrogen bonds with Asp113 in a hypothetical receptor, while the (R)-form sterically clashes .

Q. How can reaction intermediates be trapped to study the mechanism of HCl salt formation?

  • Methodological Answer :
  • In Situ IR : Monitor N–H stretching (3300 cm1^{-1}) and Cl^- coordination shifts during HCl addition. A sharp peak at 2500 cm1^{-1} indicates protonation of the amine .
  • Crystallography : Grow single crystals in ethanol/acetone (1:3) and solve structures via XRD. The hydrochloride salt typically forms a monoclinic lattice with Cl^- hydrogen-bonded to NH3+_3^+ .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride
Reactant of Route 2
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride

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